molecular formula C10H15F4NO2 B6177786 7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane, acetic acid CAS No. 2567498-93-3

7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane, acetic acid

Cat. No. B6177786
CAS RN: 2567498-93-3
M. Wt: 257.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane, acetic acid is a chemical compound with a molecular weight of 257.23 . The IUPAC name for this compound is 7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane acetate .


Synthesis Analysis

The synthesis of azabicyclo nonane compounds has been a topic of interest in many research studies . Although an initial attempt to use a Cp 2 TiCl-mediated radical cyclization method was found to be unsuccessful, an alternative approach using a SmI2-mediated radical cyclization protocol was effective for enabling the desired ring closure, leading to the target indole-fused azabicyclo[3.3.1]nonane ring system .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11F4N.C2H4O2/c9-7(10)1-5-3-13-4-6(2-7)8(5,11)12;1-2(3)4/h5-6,13H,1-4H2;1H3,(H,3,4) . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 257.23 . More specific properties such as melting point, boiling point, and density were not found in the retrieved documents.

Safety and Hazards

The safety information and hazards associated with this compound can be found in its Material Safety Data Sheet (MSDS) . It’s important to refer to the MSDS for handling and storage guidelines to ensure safety.

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods, as well as investigation into its potential applications. The modular approach developed for its synthesis can be extended with appropriate functionalities on this indole-fused N-bridged ring system to synthesize many alkaloids .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane, acetic acid involves the reaction of 7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane with acetic anhydride in the presence of a catalyst to form the corresponding acetic acid derivative.", "Starting Materials": [ "7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane", "Acetic anhydride", "Catalyst" ], "Reaction": [ "Step 1: Add 7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane and acetic anhydride to a reaction flask.", "Step 2: Add a catalyst, such as sulfuric acid or phosphoric acid, to the reaction mixture.", "Step 3: Heat the reaction mixture to a temperature of 60-80°C and stir for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature and then add water to the mixture to hydrolyze the acetic anhydride.", "Step 5: Extract the product with a suitable organic solvent, such as diethyl ether or chloroform.", "Step 6: Purify the product by recrystallization or column chromatography to obtain 7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane, acetic acid." ] }

CAS RN

2567498-93-3

Molecular Formula

C10H15F4NO2

Molecular Weight

257.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.